molecular formula C8H5BrF2O2 B1405740 Methyl 2-bromo-3,4-difluorobenzoate CAS No. 1805523-36-7

Methyl 2-bromo-3,4-difluorobenzoate

Cat. No. B1405740
M. Wt: 251.02 g/mol
InChI Key: VZZHRHDBHLFPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-bromo-3,4-difluorobenzoate” is a chemical compound with the molecular formula C8H5BrF2O2 . It is used as a reagent in the synthesis of pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been described . The title molecule crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit . Another study reported the continuous-flow methodology for the synthesis of m-difluorobenzene via Balz-Schiemann reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, the structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, reveals the presence of two crystallographically unique rotomers in the lattice .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, it has been shown that photomechanical molecular crystals can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-3,4-difluorobenzoate” is a colorless to yellow liquid . Its molecular weight is 251.02 . The water solubility of similar compounds has been reported. For instance, the solubility of Methyl 2-bromo-3,4-difluorobenzoate is 0.0323 mg/ml .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives. These compounds, including ones with 3,4-dicyanophenoxy groups, exhibit significant potential for photodynamic therapy in cancer treatment, owing to their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis and Material Chemistry

The work of Schlosser and Heiss (2003) demonstrates the regioflexible substitution of 1,3-difluorobenzene to produce various benzoic acids and bromobenzoic acids, including compounds similar to Methyl 2-bromo-3,4-difluorobenzoate. This study highlights the advancement in organometallic methods for synthesizing structurally diverse compounds (Schlosser & Heiss, 2003).

Synthesis of Pharmaceutical Intermediates

The synthesis of Methyl 2-bromo-3,4-difluorobenzoate and its derivatives is crucial in the pharmaceutical industry for creating various intermediates. For example, Bao Li-jiao (2013) describes the synthesis of a compound closely related to Methyl 2-bromo-3,4-difluorobenzoate, which serves as an intermediate in the production of bifendate, a liver-protecting drug (Bao Li-jiao, 2013).

Thermodynamic Studies in Organic Chemistry

The thermodynamic properties of halogen-substituted benzoic acids, closely related to Methyl 2-bromo-3,4-difluorobenzoate, have been studied by Zherikova, Svetlov, Kuratieva, and Verevkin (2016). These studies are crucial for understanding specific interactions in both liquid and crystal phases of these compounds, which has implications for the solubility and stability of drugs (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).

Catalysis and Chemical Reactions

Research by Jover (2018) on the Cu-catalyzed cross-coupling of bromozinc difluorophosphonate with iodobenzoates provides insight into the catalytic reactions involving compounds similar to Methyl 2-bromo-3,4-difluorobenzoate. This study aids in understanding the reactivity and potential applications of such compounds in various chemical reactions (Jover, 2018).

Safety And Hazards

The safety data sheet of a similar compound, Methyl 3-bromo-2,4-difluorobenzoate, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

“Methyl 2,3-Difluorobenzoate” is used in the preparation of tricyclic carboxamides as Hepatitis B core protein modulators . This suggests potential future directions in the development of new pharmaceuticals.

properties

IUPAC Name

methyl 2-bromo-3,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZHRHDBHLFPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3,4-difluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-3,4-difluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-3,4-difluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromo-3,4-difluorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-bromo-3,4-difluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-bromo-3,4-difluorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromo-3,4-difluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.